molecular formula C15H17N3OS B12316057 1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one

1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one

Cat. No.: B12316057
M. Wt: 287.4 g/mol
InChI Key: UWDGITNJCMWPOH-UHFFFAOYSA-N
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Description

1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one is a complex organic compound that features both an indole and a thiazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The indole ring is a common motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in several bioactive compounds, including antibiotics and antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one typically involves the construction of both the indole and thiazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . For the thiazole ring, a common synthetic route involves the reaction of α-haloketones with thiourea .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one involves its interaction with various molecular targets. The indole ring can interact with multiple receptors in the body, while the thiazole ring can inhibit certain enzymes. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one is unique due to its specific combination of indole and thiazole rings, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

1-[5-(2-amino-5-ethyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C15H17N3OS/c1-3-13-14(17-15(16)20-13)11-4-5-12-10(8-11)6-7-18(12)9(2)19/h4-5,8H,3,6-7H2,1-2H3,(H2,16,17)

InChI Key

UWDGITNJCMWPOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)C(=O)C

Origin of Product

United States

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